Cas no 1213324-99-2 ((3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol)

(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanol, γ-amino-2,4,6-trimethyl-, (γR)-
- (3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol
- AKOS006309091
- 1213324-99-2
- EN300-1164026
-
- Inchi: 1S/C12H19NO/c1-8-6-9(2)12(10(3)7-8)11(13)4-5-14/h6-7,11,14H,4-5,13H2,1-3H3/t11-/m1/s1
- InChI Key: CFYWHUCUXXBENR-LLVKDONJSA-N
- SMILES: [C@@H](C1C(=CC(C)=CC=1C)C)(N)CCO
Computed Properties
- Exact Mass: 193.146664230g/mol
- Monoisotopic Mass: 193.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.019±0.06 g/cm3(Predicted)
- Boiling Point: 346.3±37.0 °C(Predicted)
- pka: 14.91±0.10(Predicted)
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164026-1000mg |
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
1213324-99-2 | 1000mg |
$1272.0 | 2023-10-03 | ||
Enamine | EN300-1164026-0.5g |
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
1213324-99-2 | 0.5g |
$1027.0 | 2023-06-08 | ||
Enamine | EN300-1164026-2.5g |
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
1213324-99-2 | 2.5g |
$2100.0 | 2023-06-08 | ||
Enamine | EN300-1164026-10000mg |
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
1213324-99-2 | 10000mg |
$5467.0 | 2023-10-03 | ||
Enamine | EN300-1164026-2500mg |
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
1213324-99-2 | 2500mg |
$2492.0 | 2023-10-03 | ||
Enamine | EN300-1164026-50mg |
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
1213324-99-2 | 50mg |
$1068.0 | 2023-10-03 | ||
Enamine | EN300-1164026-250mg |
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
1213324-99-2 | 250mg |
$1170.0 | 2023-10-03 | ||
Enamine | EN300-1164026-0.05g |
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
1213324-99-2 | 0.05g |
$900.0 | 2023-06-08 | ||
Enamine | EN300-1164026-5.0g |
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
1213324-99-2 | 5g |
$3105.0 | 2023-06-08 | ||
Enamine | EN300-1164026-1.0g |
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
1213324-99-2 | 1g |
$1070.0 | 2023-06-08 |
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol Related Literature
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
Additional information on (3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol
Comprehensive Overview of (3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol (CAS No. 1213324-99-2)
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol is a chiral amino alcohol derivative with significant potential in pharmaceutical and fine chemical applications. Its unique structural features, including the 2,4,6-trimethylphenyl group and the (3R)-3-amino configuration, make it a valuable intermediate in asymmetric synthesis and drug development. The compound's CAS No. 1213324-99-2 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions.
In recent years, the demand for chiral building blocks like (3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol has surged due to advancements in targeted drug delivery and personalized medicine. This compound's ability to influence stereoselectivity in reactions aligns with the growing focus on enantiomerically pure APIs (Active Pharmaceutical Ingredients). Researchers frequently search for "chiral synthesis techniques" or "asymmetric catalysis applications," where this molecule could play a pivotal role.
The propan-1-ol backbone of this compound provides excellent solubility in polar solvents, a property highly sought after in formulation science. Its amino functionality allows for further derivatization, making it adaptable to peptide coupling or scaffold modification—topics trending in medicinal chemistry forums. Analytical techniques like HPLC chiral separation and NMR stereochemical analysis are often employed to characterize this molecule, as evidenced by frequent queries about "chiral purity determination methods."
From an industrial perspective, CAS No. 1213324-99-2 is gaining attention in green chemistry initiatives. Its potential use in organocatalysis (a search term with rising popularity) reduces reliance on heavy metal catalysts, addressing environmental concerns. The 2,4,6-trimethylphenyl moiety enhances steric hindrance, a feature exploited in selective reaction design—another hot topic in process chemistry optimization discussions.
Safety profiles of (3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol are frequently queried in laboratory safety databases. While not classified as hazardous under major regulatory frameworks, proper handling protocols for amino alcohols are recommended. The compound's stability under ambient storage conditions (a practical concern for many purchasers) contributes to its logistical advantages.
In the context of intellectual property landscapes, patents referencing CAS No. 1213324-99-2 often involve kinase inhibitors or G-protein-coupled receptor modulators—areas dominating recent drug discovery publications. This connection makes the compound relevant to searches about "small molecule drug development trends."
The synthesis of (3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol typically involves enantioselective reduction or resolution techniques, processes frequently discussed in process chemistry webinars. Yield optimization strategies for this compound often appear in searches combining "chiral auxiliary methods" and "scale-up challenges," reflecting industry priorities.
With the rise of AI-assisted molecular design, compounds like (3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol are increasingly studied through computational chemistry models. This intersects with popular searches about "machine learning in retrosynthesis" and "molecular property prediction algorithms," positioning the compound at the frontier of digital chemistry innovation.
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